molecular formula C20H17BrO6 B2528651 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate CAS No. 384795-07-7

6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate

Cat. No. B2528651
CAS RN: 384795-07-7
M. Wt: 433.254
InChI Key: WZDDEAGDBNQGKP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b]furan, which is a heterocyclic compound. It has several functional groups including an ethoxycarbonyl group, a methoxy group, and a bromine atom. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by its functional groups. The presence of the bromine atom could potentially make the compound more reactive. The ethoxycarbonyl and methoxy groups could also influence the compound’s polarity and solubility .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in reactions such as protodeboronation .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It enables the connection of chemically distinct fragments. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. The compound’s boron moiety makes it a valuable reagent in SM coupling reactions .

Protodeboronation Reactions

Protodeboronation reactions involve the removal of a boron group from an organic molecule. While alkyl boronic esters are commonly used, protodeboronation is less explored. The compound’s boronic ester functionality could find applications in catalytic protodeboronation of alkyl boronic esters, expanding the toolbox for synthetic chemists .

Antimicrobial Agents

Benzofuran derivatives exhibit diverse biological activities, including antimicrobial properties. The unique structural features of our compound make it an attractive scaffold for designing efficient antimicrobial agents. Researchers are exploring its potential as a lead compound for novel antibiotics or antifungal drugs .

Mechanism of Action

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the interest in benzo[b]furan derivatives in various fields such as medicinal chemistry , this compound could potentially be of interest for future studies.

properties

IUPAC Name

ethyl 6-bromo-5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-14(21)17(9-13(16)18)27-19(22)12-7-5-6-8-15(12)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDDEAGDBNQGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

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